

physical properties of 2-Iodo-p-xylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-1,4-dimethylbenzene**

Cat. No.: **B072087**

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of 2-Iodo-p-xylene

This guide provides a comprehensive overview of the core physical properties of 2-Iodo-p-xylene, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a workflow visualization for a key laboratory procedure.

Chemical Identity and Structure

2-Iodo-p-xylene, also known as 1-iodo-2,5-dimethylbenzene, is an aromatic organic compound. [1][2] It is a derivative of p-xylene with an iodine atom substituted at one of the aromatic ring positions adjacent to a methyl group.

- IUPAC Name: **2-iodo-1,4-dimethylbenzene** [1][3][4]
- CAS Number: 1122-42-5 [1][2][3][4]
- Molecular Formula: C₈H₉I [1][2][3][4]

Physical Properties

The physical characteristics of 2-Iodo-p-xylene are essential for its handling, application in synthesis, and purification. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	232.06 g/mol	[1] [2] [4]
Appearance	Clear, colorless to yellow to red liquid	[3]
Density	1.617 g/cm ³	[4]
Boiling Point	229-230 °C at 760 mmHg	[4]
Melting Point	Not specified (Liquid at room temperature)	
Refractive Index	1.5960 - 1.6000 at 20°C	[3]
Solubility	Insoluble in water	[5]

Experimental Protocols for Property Determination

The determination of the physical properties listed above involves standardized laboratory techniques. The methodologies for measuring boiling point, density, and refractive index are detailed below.

Boiling Point Determination via Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key indicator of purity. Simple distillation is a common method for both purifying liquids and determining their boiling points.[\[6\]](#)

Methodology:

- Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a heating mantle, a distillation head (still head), a thermometer, a condenser, and a receiving flask. The 2-Iodo-p-xylene sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
- Heating: The flask is gently heated. As the liquid boils, vapor rises into the distillation head.

- Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.
- Condensation and Collection: The vapor passes into the water-cooled condenser, where it liquefies and is collected in the receiving flask.
- Boiling Point Reading: The temperature is recorded when it stabilizes during the distillation of the liquid. This stable temperature is the boiling point of the substance.[6]

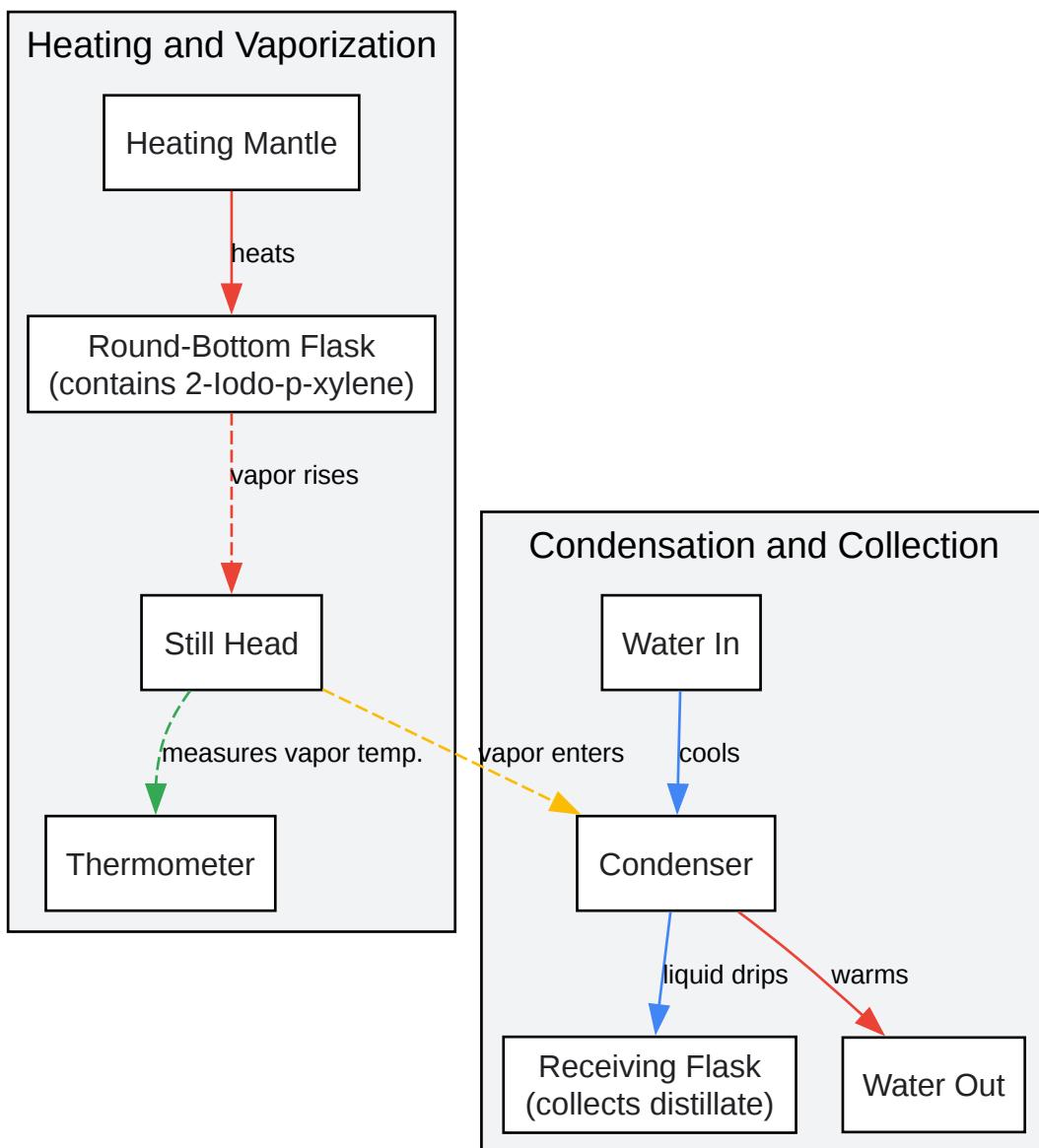
Density Measurement

Density, the mass per unit volume of a substance, is a fundamental physical property. It is typically measured using a pycnometer or a hydrometer.

Methodology (Using a Pycnometer):

- Weighing the Empty Pycnometer: The clean, dry pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is accurately weighed.
- Filling with Sample: The pycnometer is filled with 2-Iodo-p-xylene. The stopper is carefully inserted, forcing excess liquid out through the capillary, ensuring the flask is completely full. Any excess liquid on the exterior is wiped away.
- Weighing the Filled Pycnometer: The filled pycnometer is weighed. The mass of the liquid is the difference between this mass and the mass of the empty pycnometer.
- Volume Determination: The process is repeated with a reference substance of known density (e.g., deionized water) to accurately determine the volume of the pycnometer.
- Calculation: The density of 2-Iodo-p-xylene is calculated by dividing the mass of the sample by the determined volume.

Refractive Index Measurement


The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is often used to identify and assess the purity of liquid samples.

Methodology (Using an Abbe Refractometer):

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
- Sample Application: A few drops of 2-Iodo-p-xylene are placed on the surface of the measuring prism.
- Measurement: The prisms are closed, and the user looks through the eyepiece, adjusting the control knob until the light and dark fields converge into a sharp line.
- Reading: The refractive index value is read directly from the instrument's scale. The temperature is also noted, as the refractive index is temperature-dependent. The value is typically reported at 20°C.

Visualization of Experimental Workflow

The following diagram illustrates the standard laboratory setup for simple distillation, a crucial technique for the purification and boiling point determination of liquid compounds like 2-Iodo-p-xylene.

[Click to download full resolution via product page](#)

Caption: Workflow for simple distillation of 2-Iodo-p-xylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 2-iodo-1,4-dimethyl- [webbook.nist.gov]
- 2. Benzene, 2-iodo-1,4-dimethyl- [webbook.nist.gov]
- 3. L01055.09 [thermofisher.com]
- 4. 2-Iodo-p-xylene, 98+% | Fisher Scientific [fishersci.ca]
- 5. m-xylene, 2-iodo- | CAS#:608-28-6 | Chemsoc [chemsrc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [physical properties of 2-Iodo-p-xylene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072087#physical-properties-of-2-iodo-p-xylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com